molecular formula C11H14N2O5 B5805987 methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate

methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate

Cat. No.: B5805987
M. Wt: 254.24 g/mol
InChI Key: LNWOVXIGWLKNOU-UHFFFAOYSA-N
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Description

Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a carbamate group attached to a benzoyl moiety with methoxy substituents at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate typically involves the reaction of 3,4-dimethoxybenzoic acid with an amine to form an amide intermediate. This intermediate is then reacted with methyl chloroformate to yield the final carbamate product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction disrupts normal cellular processes and can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **Methyl N-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethoxyphenyl]ethyl]carbamate
  • N-(((3,4-dimethoxybenzoyl)amino)(3-nitrophenyl)methyl)-3,4-dimethoxybenzamide

Uniqueness

Methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its

Properties

IUPAC Name

methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-16-8-5-4-7(6-9(8)17-2)10(14)12-13-11(15)18-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWOVXIGWLKNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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